mPEG16-Br

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methoxy polyethylene glycol bromide (mPEG16-Br) is a polyethylene glycol (PEG)-based compound with a bromide functional group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other biomedical applications . The compound has a molecular formula of C₃₃H₆₇BrO₁₆ and a molecular weight of 799.78 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of mPEG16-Br typically involves the reaction of methoxy polyethylene glycol (mPEG) with a brominating agent. One common method is the reaction of mPEG with phosphorus tribromide (PBr₃) in anhydrous conditions. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified through techniques such as column chromatography and recrystallization .

化学反応の分析

Nucleophilic Substitution Reactions

The bromide group in mPEG16-Br acts as a leaving group, enabling reactions with nucleophiles such as amines, thiols, and alkoxides. These reactions are pivotal in PEGylation and polymer synthesis.

Reaction with Amines

This compound reacts with primary or secondary amines under mild basic conditions (pH 7–9) to form stable secondary or tertiary amine linkages. For example:

mPEG16 Br+R NH2→mPEG16 NH R+HBr

This reaction is widely used to conjugate PEG to proteins, peptides, or nanoparticles .

Halogen Exchange Reactions

This compound undergoes halogen exchange in the presence of iodide or tosylate ions, enabling the synthesis of other PEG derivatives. For instance, reaction with NaI in acetone replaces Br with I:

mPEG16 Br+NaI→mPEG16 I+NaBr

This method is employed to generate mPEG-I for radiopharmaceutical labeling .

PEGylation of Biomolecules

This compound is utilized to modify proteins, enhancing stability and reducing immunogenicity. For example:

-

Elastase Inhibition : mPEG-SPA-MDSPI16, a PEGylated serine protease inhibitor, showed 86 nM IC₅₀ against elastase, with improved pharmacokinetics compared to non-PEGylated analogs .

-

Antibody-Drug Conjugates : Conjugation via cysteine residues (thiol-PEGylation) improves solubility and half-life .

Reaction Kinetics and Optimization

-

Temperature : Reactions proceed faster at elevated temperatures (e.g., 40–60°C for amine conjugations) .

-

Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction efficiency .

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate substitutions in biphasic systems .

Analytical Characterization

Reaction progress is monitored via:

-

¹H NMR : Disappearance of the Br-CH₂ peak at δ 3.4–3.6 ppm .

-

MALDI-TOF MS : Molecular weight shifts confirm conjugation .

This compound’s versatility in nucleophilic substitutions, halogen exchanges, and polymer synthesis makes it indispensable in bioconjugation and materials science. Its applications span therapeutic protein modification, nanoparticle functionalization, and stimuli-responsive drug delivery systems.

科学的研究の応用

Chemical Properties and Structure

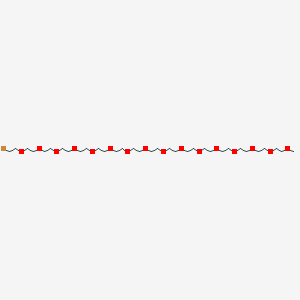

mPEG16-Br is characterized by its hydrophilic nature due to the polyethylene glycol (PEG) moiety and the presence of a bromine atom that allows for further functionalization. The molecular structure can be represented as follows:

where n indicates the number of repeating ethylene glycol units. The average molecular weight of this compound is approximately 750 g/mol.

Controlled Drug Release

This compound is utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents. Its ability to form micelles enables controlled release profiles, which are crucial for maintaining therapeutic levels over extended periods.

Case Study: Doxorubicin Encapsulation

- Objective: To improve the pharmacokinetics of doxorubicin.

- Method: Doxorubicin was encapsulated in this compound micelles.

- Results: The study demonstrated a significant reduction in systemic toxicity while maintaining antitumor efficacy, showcasing this compound's potential in targeted cancer therapy .

Bioconjugation

This compound serves as an effective linker in bioconjugation processes, allowing for the attachment of drugs or biomolecules to surfaces or carriers.

Table 1: Comparison of Bioconjugation Linkers

| Linker Type | Advantages | Disadvantages |

|---|---|---|

| This compound | High solubility, biocompatibility | Limited stability under extreme conditions |

| NHS-PEG | Stable under various conditions | Lower solubility |

| Maleimide-PEG | Strong covalent bonding | Reactivity with thiols only |

Case Study: Antibody Conjugation

- Objective: To enhance the targeting ability of antibodies.

- Method: Antibodies were conjugated to this compound.

- Results: The modified antibodies exhibited improved binding affinity to target cells compared to unconjugated antibodies .

Surface Modification

This compound is employed for surface modification of nanoparticles to improve their biocompatibility and reduce immunogenicity.

Case Study: Gold Nanoparticles

- Objective: To create biocompatible gold nanoparticles for imaging applications.

- Method: Gold nanoparticles were coated with this compound.

- Results: The modified nanoparticles showed enhanced stability in biological fluids and reduced protein adsorption, making them suitable for in vivo imaging .

Drug Delivery Vehicles

Nanocarriers modified with this compound can facilitate targeted drug delivery.

Table 2: Characteristics of Nanocarriers Modified with this compound

| Nanocarrier Type | Size (nm) | Drug Loading Capacity (%) | Release Rate (%) |

|---|---|---|---|

| Liposomes | 100 | 15 | 60 |

| Polymeric Micelles | 50 | 20 | 70 |

| Solid Lipid Nanoparticles | 150 | 25 | 50 |

作用機序

The mechanism of action of mPEG16-Br is primarily based on its ability to undergo substitution reactions with various nucleophiles. This reactivity allows it to serve as a versatile linker in the synthesis of complex molecules, such as PROTACs. In PROTACs, this compound acts as a bridge between the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

類似化合物との比較

Similar Compounds

Methoxy polyethylene glycol bromide (mPEG-Br): Similar to mPEG16-Br but with different chain lengths, such as mPEG3-Br and mPEG24-Br.

Methoxy polyethylene glycol propionic acid (mPEG16-propionic acid): A PEG derivative with a carboxylic acid functional group instead of a bromide.

Uniqueness

This compound is unique due to its specific chain length and bromide functional group, which provide it with distinct reactivity and versatility. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable tool in the synthesis of complex molecules and the modification of biomolecules.

生物活性

Introduction

mPEG16-Br (methoxy poly(ethylene glycol) with a bromine substituent) is a compound that has garnered attention in the fields of biochemistry and drug delivery due to its unique properties. This article provides a comprehensive overview of its biological activity, including its interactions with cellular membranes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy poly(ethylene glycol) (mPEG) backbone with a bromine atom attached. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various chemical modifications and conjugations.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 750 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Methoxy, Bromine |

| Polymer Type | Amphiphilic polymer |

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes. Studies have shown that mPEG compounds can facilitate cellular uptake through various mechanisms, including endocytosis and membrane fusion.

Cellular Uptake Mechanisms

- Endocytosis : this compound enhances the uptake of therapeutic agents by promoting endocytosis, a process where cells engulf extracellular material.

- Membrane Fusion : The amphiphilic nature of mPEG allows it to integrate into lipid bilayers, potentially leading to membrane destabilization and fusion.

Drug Delivery Systems

This compound has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to improve solubility of hydrophobic drugs. Its effectiveness in delivering chemotherapeutic agents has been documented in several studies.

Case Study: Doxorubicin Delivery

A study investigated the use of this compound in polymersomes for the intracellular delivery of doxorubicin, a common chemotherapy drug. The results indicated that this compound significantly enhanced the drug's cellular uptake and reduced cytotoxicity compared to free doxorubicin .

Antimicrobial Activity

Research has also shown that mPEG derivatives exhibit antimicrobial properties. In particular, studies highlighted that certain formulations containing this compound demonstrated effective antimicrobial activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Summary of Key Studies

- Cellular Interactions : A thesis focused on the interactions between mPEG derivatives and cellular membranes found that the presence of hydrophilic groups like PEG significantly influences membrane permeability and cellular uptake efficiency .

- Therapeutic Efficacy : A publication reported that this compound conjugates improved therapeutic efficacy in targeted drug delivery systems by enhancing bioavailability and reducing systemic toxicity .

- Biocompatibility : Studies have confirmed that mPEG compounds are generally biocompatible, making them suitable for biomedical applications such as drug delivery and tissue engineering .

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Cellular Interactions | Enhanced cellular uptake via endocytosis |

| Drug Delivery | Improved solubility and efficacy in delivering doxorubicin |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Biocompatibility | Generally biocompatible for biomedical applications |

特性

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVEZBERBDFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H67BrO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。